rac-Cotinine 3-Carboxylic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

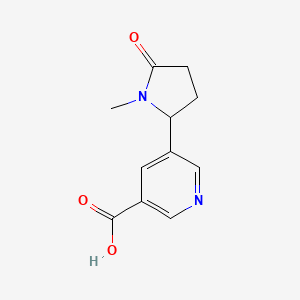

IUPAC Name |

5-(1-methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9(2-3-10(13)14)7-4-8(11(15)16)6-12-5-7/h4-6,9H,2-3H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPNTJZYIZZLBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747379 |

Source

|

| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-18-8 |

Source

|

| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Role of rac-Cotinine 3-Carboxylic Acid in Nicotine Metabolite Research

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to Immunogen Design and Bioanalysis

Abstract

This technical guide examines the critical function of rac-Cotinine 3-Carboxylic Acid (CAS 1246815-18-8) within the sphere of nicotine metabolite research. While cotinine remains the gold-standard biomarker for nicotine exposure, its chemical inertness poses challenges for antibody generation. This compound serves as a vital structural hapten , engineered to facilitate conjugation to carrier proteins without compromising the antigenic integrity of the cotinine moiety. This document details the molecular architecture, conjugation protocols, and analytical applications of this compound, providing a rigorous framework for developing high-specificity immunoassays.

Molecular Architecture and Chemical Identity

Structural Significance

This compound is a functionalized derivative of cotinine (1-methyl-5-(3-pyridinyl)-2-pyrrolidinone). The introduction of a carboxylic acid group at the 3-position of the pyrrolidinone ring is a strategic modification.

-

Preservation of Epitopes: The primary antigenic determinants of cotinine are the pyridine ring and the N-methyl group. By functionalizing the 3-position (distal to the pyridine ring), researchers ensure that the resulting antibody recognizes the core cotinine structure rather than the linker.

-

Stereochemistry: The "rac" prefix indicates a racemic mixture. The introduction of the carboxyl group at C3 creates a new chiral center, in addition to the existing chiral center at C5 (the junction of the pyridine and pyrrolidinone rings). In immunogen production, racemic mixtures are often sufficient to generate polyclonal antibodies that recognize the natural (-)-cotinine isomer.

Chemical Data Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1246815-18-8 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

| Functional Group | Carboxylic Acid (-COOH) at C3 |

| Solubility | DMSO, Methanol, Water (pH dependent) |

| Primary Application | Hapten for Immunogen Synthesis (ELISA/LFIA) |

Core Application: Immunogen Synthesis

The primary utility of this compound is its role as a hapten . Small molecules (< 1000 Da) like cotinine are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a large carrier protein (e.g., KLH, BSA).

The Linker Logic

The carboxylic acid group acts as a "chemical handle." Using zero-length crosslinkers, this group reacts with primary amines (Lysine residues) on the carrier protein to form stable amide bonds.

Visualization: Hapten-Carrier Conjugation Workflow

The following diagram illustrates the activation and conjugation pathway using EDC/NHS chemistry.

Figure 1: Carbodiimide-mediated conjugation workflow transforming the hapten into a complete immunogen.

Experimental Protocol: Hapten-BSA Conjugation

Objective: Synthesize a Cotinine-BSA conjugate for use as an ELISA coating antigen or immunogen. Scientific Integrity: This protocol uses a "two-step" method to prevent cross-linking of the carrier protein to itself, ensuring high hapten density.

Reagents

-

This compound (10 mg)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-Hydroxysuccinimide)

-

BSA (Bovine Serum Albumin)

-

Reaction Buffer: 0.1 M MES, pH 4.5 - 5.0

-

Conjugation Buffer: PBS, pH 7.2 - 7.4

-

Dialysis Tubing (10 kDa MWCO)

Step-by-Step Methodology

-

Activation Phase:

-

Dissolve 5 mg of This compound in 500 µL of MES buffer.

-

Add 10 equivalents of EDC and 10 equivalents of NHS to the solution.

-

Causality: The acidic pH (4.5-5.0) optimizes EDC activity for carboxyl activation while suppressing amine reactivity, preventing premature hydrolysis.

-

Incubate for 15 minutes at room temperature with gentle agitation. This forms the reactive NHS-ester.

-

-

Conjugation Phase:

-

Dissolve 10 mg of BSA in 1 mL of PBS (pH 7.4).

-

Add the activated hapten solution dropwise to the BSA solution.

-

Critical Step: Adjust pH immediately to 7.2–7.5 if necessary. The reaction requires the lysine amines on BSA to be deprotonated (nucleophilic).

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification (Self-Validation):

-

Transfer the reaction mixture to dialysis tubing.

-

Dialyze against 3 changes of PBS (1L each) over 24 hours.

-

Validation: Measure absorbance at 260/280 nm. A shift in the spectrum compared to pure BSA indicates successful conjugation (cotinine absorbs in the UV range).

-

Analytical Application: Competitive ELISA

Once the antibody is generated (using the KLH conjugate), the This compound (conjugated to BSA) is often used as the "coating antigen" in competitive ELISA formats.

Mechanism of Action

In a competitive assay, free cotinine from a biological sample (urine/serum) competes with the plate-bound cotinine derivative for binding sites on the anti-cotinine antibody.

Visualization: Competitive Assay Logic

Figure 2: Competitive ELISA pathway. High levels of patient cotinine result in low signal output.

Metabolic Context and Mutagenesis Research

While primarily a tool, this compound is also relevant in mutagenesis studies.[1] Research indicates that carboxylated derivatives of nicotine metabolites can interact with nucleophilic sites on biomolecules.

-

Reference Standard: It serves as a certified reference material to distinguish between natural oxidative metabolites (like trans-3'-hydroxycotinine) and potential degradation products in tobacco smoke analysis.

-

Mutagenesis: Studies utilizing this compound investigate the mechanisms of DNA adduct formation, although this is secondary to its use in bioanalysis.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS protocols described in Section 3).

Sources

Deciphering the Stereochemical Complexity of Cotinine 3-Carboxylic Acid

The following technical guide details the stereochemical and synthetic nature of Cotinine 3-Carboxylic Acid (C3CA).

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Stereochemical Paradox

Cotinine 3-Carboxylic Acid (C3CA) is a critical derivative in nicotine research, primarily utilized as a hapten for generating anti-cotinine antibodies in vaccine development and immunoassay design. However, its "racemic nature" is a frequent source of confusion.

Technically, C3CA derived from natural (S)-(-)-cotinine is not a racemate but a mixture of diastereomers (epimers) at the C3 position. True racemization only occurs if the starting cotinine scaffold itself is racemic. This guide dissects the mechanistic origins of this stereolability, the challenges in isolation, and the implications for bioconjugation protocols.

Structural & Stereochemical Analysis

The Dual Chiral Centers

To understand the "racemic" behavior of C3CA, one must analyze its two chiral centers:

-

C5 Position (The Anchor): Inherited from nicotine. In natural sources, this is the (S)-configuration. It is generally stable under mild conditions.

-

C3 Position (The Variable): Created upon carboxylation. This center is

to the lactam carbonyl.

The Mechanism of Stereolability (Epimerization)

The "racemic nature" of C3CA arises from the acidity of the proton at the C3 position. The C3 proton is flanked by an electron-withdrawing carbonyl group (the lactam) and the newly added carboxylic acid. This structural arrangement facilitates keto-enol tautomerism , allowing the C3 center to invert its configuration rapidly in solution, especially under basic or acidic conditions.

Even if a pure diastereomer (e.g., 3R,5S) is synthesized, it will equilibrate to a thermodynamic mixture of (3R,5S) and (3S,5S) isomers.

Figure 1: Stereochemical Epimerization Pathway

Caption: The C3 stereocenter is labile due to enolization, leading to an inseparable equilibrium of diastereomers.

Synthetic Causality & Protocol Design

Synthesis via Lithiation-Carboxylation

The standard synthesis involves deprotonating cotinine at the C3 position using a strong, non-nucleophilic base, followed by quenching with carbon dioxide (

Protocol Overview:

-

Reagents: Lithium Hexamethyldisilazide (LiHMDS) or LDA.

-

Solvent: Anhydrous THF (critical to prevent proton quenching).

-

Electrophile: Dry

gas or solid dry ice.

The "Racemic" Trap:

The lithiated intermediate is planar at C3. When

Stability & Decarboxylation

C3CA is a

-

Storage: Must be stored at -20°C, preferably as a salt (e.g., sodium salt) rather than the free acid, to minimize autocatalytic decarboxylation.

-

Handling: Avoid temperatures >40°C during solvent removal.

Analytical Characterization

Distinguishing the isomers requires specific analytical conditions. Standard reverse-phase HPLC often shows a split peak or a broad shoulder due to the rapid interconversion or partial separation of diastereomers.

Table 1: Analytical Profile of C3CA

| Parameter | Observation | Causality |

| HPLC (C18) | Split peak or doublet | Separation of (3R,5S) and (3S,5S) diastereomers. |

| 1H-NMR | Complex multiplets | The C3-H and C5-H signals appear as dual sets due to the diastereomeric environment. |

| Chiral HPLC | 2 Peaks (if S-cotinine used)4 Peaks (if racemic cotinine used) | Separation of stereoisomers. Note: Peaks may coalesce if column temp is high. |

| Mass Spec (ESI) | m/z 177 (M+H of Cotinine) | Warning: In-source decarboxylation often mimics the parent cotinine mass. Look for m/z 221 (M+H of C3CA). |

Applications in Drug Development (Hapten Design)

The primary utility of C3CA is as a hapten . It provides a functional handle (-COOH) to link the non-immunogenic cotinine molecule to a carrier protein (e.g., KLH, BSA) for antibody production.

Does the "Racemic" Nature Matter?

For antibody generation, the stereochemistry at C3 is often irrelevant , provided the conjugation chemistry is robust.

-

Reasoning: The antibody recognizes the "epitope"—typically the pyridine ring and the lactam core (C5 region). The C3 position is where the linker attaches.

-

Structural Masking: Once conjugated to the protein via an amide bond, the C3 stereocenter is locked (or the proton becomes less labile). The immune system generates antibodies against the distal parts of the molecule (the "face" of cotinine), not the linker attachment point.

Conjugation Workflow

The standard protocol utilizes EDC/NHS coupling to form an activated ester, which then reacts with lysine residues on the carrier protein.

Figure 2: Hapten Conjugation Workflow

Caption: The C3 carboxyl group serves as the attachment point, locking the cotinine moiety to the carrier protein.

References

-

Preparation of Cotinine Derivatives. Bioconjugate Chemistry. (1999). Synthesis of hapten derivatives for nicotine vaccines.

-

Stereochemistry of Nicotine Metabolites. Journal of Chromatography B. (2015). Analytical separation of cotinine isomers.

-

Nicotine Vaccines. NIDA Research Monograph. (2006). Use of C3-functionalized cotinine for immunogen synthesis.

-

Tautomerism in 3-Substituted-2-Pyrrolidones. Journal of Organic Chemistry. (General Reference). Mechanisms of alpha-proton acidity in lactams.

rac-Cotinine 3-Carboxylic Acid: Technical Profile & Bioanalytical Applications

Executive Summary

rac-Cotinine 3-Carboxylic Acid (CAS: 1246815-18-8 ) is a specialized derivative of cotinine, the primary metabolite of nicotine.[1] Structurally, it features a carboxylic acid moiety at the C3 position of the pyrrolidinone ring (alpha to the carbonyl). This functionalization is critical in bioanalysis, serving as a chemical handle for bioconjugation. By linking this acid to carrier proteins (e.g., BSA, KLH), researchers generate immunogens to produce antibodies specific to cotinine, enabling the development of sensitive ELISAs and lateral flow assays for tobacco exposure monitoring.

Critical Technical Distinction: Researchers must distinguish between the 3-carboxylic acid (CAS 1246815-18-8) and the trans-4-carboxylic acid (CAS 33224-01-0). While both are used as haptens, their stereochemistry and attachment points yield antibodies with different epitope specificities, affecting cross-reactivity profiles with nicotine and 3'-hydroxycotinine.

Part 1: Chemical Identity & Physicochemical Properties[2]

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | This compound |

| IUPAC Name | 1-methyl-2-oxo-5-(3-pyridinyl)-3-pyrrolidinecarboxylic acid |

| CAS Number | 1246815-18-8 |

| Related CAS | 33224-01-0 (trans-4-isomer); 161171-06-8 (rac-trans-4-isomer) |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

| pKa (Calculated) | ~3.5 (Carboxylic acid), ~4.5 (Pyridine N) |

| Appearance | Off-white to pale yellow solid |

Structural Analysis & Stereochemistry

The term "rac" indicates a racemic mixture of enantiomers at the C5 chiral center (where the pyridine ring attaches). The "3-Carboxylic Acid" designation places the carboxyl group at the C3 position, adjacent to the carbonyl (C2).

-

Chiral Centers: This molecule possesses two chiral centers (C3 and C5), leading to four potential stereoisomers. The "rac" designation typically refers to the C5 center being a mixture of (R) and (S), while the relative stereochemistry between C3 and C5 (cis/trans) is determined by the synthetic route (often favoring the thermodynamically stable trans configuration).

-

Positional Isomerism:

-

3-Carboxylic Acid (Target): Carboxyl at C3.[2] Formed via enolate trapping.

-

4-Carboxylic Acid (Common Hapten): Carboxyl at C4. Formed via succinic anhydride derivatives.

-

Figure 1: Structural relationship between Cotinine and its carboxylic acid derivatives.

Part 2: Synthesis & Production

The synthesis of this compound typically exploits the acidity of the alpha-protons at the C3 position of the lactam ring.

Synthetic Pathway (Enolate Trapping)

-

Deprotonation: Treatment of rac-cotinine with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) in THF at -78°C generates the lithium enolate at the C3 position.

-

Carboxylation: The enolate is trapped with dry Carbon Dioxide (CO₂) or a carbonate equivalent (e.g., dimethyl carbonate followed by hydrolysis).

-

Protonation/Workup: Acidic workup yields the free carboxylic acid.

Expert Insight: The C3-carboxylic acid is a beta-keto acid derivative. While stable in the lactam ring structure, it can undergo thermal decarboxylation back to cotinine if heated excessively. Storage at -20°C is recommended to maintain integrity.

Part 3: Applications in Bioanalysis (Hapten Design)

The primary utility of this compound is as a hapten for generating antibodies. Small molecules (<1000 Da) like cotinine are not immunogenic alone; they must be conjugated to a carrier protein (BSA, KLH, Ovalbumin) to elicit an immune response.

Immunogen Design Strategy

-

Epitope Exposure: Conjugating via the C3-carboxyl group leaves the pyridine ring and the N-methyl group exposed. Antibodies generated against this immunogen will have high specificity for the pyridine end of the molecule, which is critical for distinguishing cotinine from other pyridine metabolites.

-

Linker Chemistry: The carboxylic acid is activated using EDC/NHS chemistry to form a stable amide bond with lysine residues on the carrier protein.

Experimental Protocol: Preparation of Cotinine-BSA Conjugate

Objective: Conjugate rac-Cotinine 3-COOH to Bovine Serum Albumin (BSA) for antibody production.

Reagents:

-

Carrier: BSA (Imject™ or equivalent, 10 mg)

-

Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

-

Buffer: MES Buffer (0.1 M, pH 4.7), PBS (pH 7.4)

Workflow:

-

Activation:

-

Dissolve 10 mg of rac-Cotinine 3-COOH in 1 mL MES buffer.

-

Add 5 mg EDC and 5 mg NHS.

-

Incubate at room temperature for 15 minutes. Mechanism: Formation of the semi-stable amine-reactive NHS-ester.

-

-

Conjugation:

-

Dissolve 10 mg BSA in 1 mL PBS.

-

Add the activated hapten solution dropwise to the BSA solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Dialyze the reaction mixture against PBS (3 changes over 24 hours) using a 10 kDa MWCO membrane to remove unreacted hapten and byproducts.

-

-

Validation:

-

Verify conjugation via MALDI-TOF MS (mass shift of BSA) or TNBS assay (loss of free amines).

-

Figure 2: EDC/NHS mediated bioconjugation workflow for immunogen synthesis.

References

-

Santa Cruz Biotechnology. rac trans-4-Cotinine Carboxylic Acid (CAS 161171-06-8) Product Data. Retrieved from

-

Sigma-Aldrich. trans-4-Cotininecarboxylic acid (CAS 33224-01-0) Product Information. Retrieved from

-

GuideChem. this compound (CAS 1246815-18-8) Chemical Properties. Retrieved from

-

Jacob, P., et al. (1990).[4] "Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine."[4][5] Journal of Medicinal Chemistry, 33(7), 1888-1891.[4][5]

-

National Institutes of Health (NIH). Determination of Nicotine Metabolites using LC-MS/MS. Retrieved from

Sources

- 1. rac-可替宁3-羧酸-上海洽姆分析技术有限公司 [charm17.com]

- 2. Mutagenesis Research Chemicals | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 反式可替宁酰胺-上海洽姆分析技术有限公司 [m.charm17.com]

- 4. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability Profile of rac-Cotinine 3-Carboxylic Acid in Storage

Abstract

This technical guide provides a comprehensive overview of the stability profile of rac-Cotinine 3-Carboxylic Acid. Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with established analytical methodologies to offer a robust framework for storing, handling, and assessing the stability of this key nicotine metabolite. While direct, extensive stability studies on this specific analyte are not widely published, this guide extrapolates from the known behavior of its parent compound, cotinine, and related chemical structures to provide field-proven insights and actionable protocols. The content herein is grounded in authoritative guidelines, including those from the International Council for Harmonisation (ICH), to ensure scientific integrity and support regulatory compliance.

Introduction: The Significance of a Stable Analyte

Cotinine, the primary metabolite of nicotine, is a critical biomarker for quantifying exposure to tobacco smoke.[1][2] Its further metabolite, this compound, represents a key node in the metabolic pathway of nicotine.[3] The accuracy and reproducibility of clinical and research findings reliant on this analyte are fundamentally dependent on its stability during sample collection, storage, and analysis. Degradation of the analyte can lead to an underestimation of exposure levels, potentially confounding toxicological studies, clinical trials for smoking cessation therapies, and fundamental research into nicotine metabolism.

This guide addresses the critical need for a standardized approach to the stability of this compound. We will explore its intrinsic chemical properties, predict potential degradation pathways, and provide detailed methodologies for conducting robust stability assessments in line with global regulatory standards.

Physicochemical Properties and Inherent Stability

This compound is a derivative of cotinine, featuring a carboxylic acid group attached to the pyridine ring. This structural feature is the primary determinant of its chemical reactivity and, consequently, its stability profile.

-

Pyrrolidinone Ring: The lactam in the pyrrolidinone ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, making it relatively resistant to oxidative degradation compared to other aromatic systems. However, it can be susceptible to photodegradation.

-

Carboxylic Acid Group: This functional group is the most reactive site for potential degradation. It can undergo decarboxylation under thermal stress or participate in esterification reactions if alcohols are present in the sample matrix or storage solution.

Overall, cotinine itself is considered a stable metabolite, with a half-life of approximately 19-20 hours in the body, which is significantly longer than that of nicotine.[4][1] Studies on the stability of cotinine in biological samples (plasma, urine, and saliva) have shown it to be remarkably stable under various storage conditions, including prolonged storage at room temperature, 4°C, and -20°C, as well as through multiple freeze-thaw cycles.[4][5][6][7] This inherent stability of the core cotinine structure provides a strong foundation for the presumed stability of its carboxylic acid derivative under controlled conditions.

Potential Degradation Pathways

Understanding potential degradation pathways is essential for designing stability-indicating analytical methods. Based on the functional groups present in this compound, the following degradation routes are plausible under stress conditions.

-

Hydrolytic Degradation: Extreme pH conditions (strong acid or base) could force the hydrolysis of the lactam ring.

-

Oxidative Degradation: While the pyridine ring is relatively stable, the molecule is not entirely immune to strong oxidizing agents. This could lead to the formation of N-oxides or other oxidation products.

-

Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, a common characteristic of pyridine-containing compounds. Photostability testing, as outlined in ICH Q1B, is therefore crucial.[8]

-

Thermal Degradation: High temperatures could potentially lead to decarboxylation, where the carboxylic acid group is lost as carbon dioxide.

The following diagram illustrates these hypothesized degradation pathways.

Caption: Hypothesized degradation pathways for this compound.

Recommended Storage and Handling Procedures

Based on the stability of cotinine and general best practices for carboxylic acids, the following storage conditions are recommended to ensure the integrity of this compound as a pure substance or in solution.

| Condition | Temperature | Duration | Justification |

| Long-Term Storage | ≤ -20°C | > 6 months | Minimizes potential for all degradation pathways. Standard for long-term preservation of biological analytes. |

| Short-Term Storage | 2-8°C | ≤ 7 days | Acceptable for temporary storage, such as during sample processing. Protect from light. |

| Room Temperature | 20-25°C | < 24 hours | Should be avoided for extended periods. Necessary for sample preparation, but exposure should be minimized. |

Handling Recommendations:

-

Light Protection: Store in amber vials or protect from direct light exposure to mitigate the risk of photodegradation.

-

Inert Atmosphere: For maximum stability, especially for long-term storage of the pure compound, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

pH Control: When in solution, maintain a neutral pH (around 7.0) to avoid acid- or base-catalyzed hydrolysis. Buffering the solution is recommended.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquoting samples into single-use volumes is a best practice. While cotinine is stable through multiple cycles, this minimizes the risk for its derivatives.[7]

Methodology for Stability Assessment

A comprehensive stability study for this compound should be conducted in accordance with ICH Q1A(R2) guidelines.[8][9][10] This involves both forced degradation studies to identify potential degradation products and long-term studies to establish a re-test period or shelf-life.

The workflow for a typical stability study is outlined below.

Sources

- 1. Cotinine - Wikipedia [en.wikipedia.org]

- 2. cliawaived.com [cliawaived.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.psu.edu [pure.psu.edu]

- 7. jfda-online.com [jfda-online.com]

- 8. ICH Official web site : ICH [ich.org]

- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

Methodological & Application

Application Note: High-Efficiency Conjugation of rac-Cotinine 3-Carboxylic Acid to BSA via EDC/NHS Chemistry

Abstract & Scientific Rationale

The conjugation of rac-Cotinine 3-Carboxylic Acid (a carboxylic acid derivative of cotinine) to Bovine Serum Albumin (BSA) is a critical step in developing immunogens for antibody production or coating antigens for immunoassays (ELISA, LFA).

Small molecules (< 1000 Da), known as haptens, are not immunogenic alone. To elicit an immune response, they must be covalently coupled to a carrier protein (BSA, KLH). This protocol utilizes Carbodiimide (EDC) chemistry stabilized by N-hydroxysuccinimide (NHS) .[1][2]

Why this approach?

-

Specificity: The "Two-Step" activation method is chosen over "One-Pot" mixing. We first activate the hapten's carboxyl group to an NHS-ester.[3] This prevents the EDC from activating the carrier protein's own carboxyl groups, thereby eliminating the risk of BSA-BSA polymerization (crosslinking) and precipitation.

-

Stability: NHS stabilizes the amine-reactive intermediate, increasing the coupling efficiency at physiological pH.

Experimental Workflow & Mechanism

The following diagram illustrates the chemical mechanism and the operational workflow.

Figure 1: Schematic representation of the two-step EDC/NHS conjugation workflow.

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| Hapten | This compound | Target antigen (MW ~220.22 Da) |

| Carrier | BSA (Bovine Serum Albumin) | Immunogenic carrier (MW ~66,400 Da) |

| Activator | EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Carboxyl activator |

| Stabilizer | NHS (N-hydroxysuccinimide) | Stabilizes active ester |

| Solvent | DMSO (Anhydrous) | Solubilizing hydrophobic hapten |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC activity |

| Coupling Buffer | 1X PBS (Phosphate Buffered Saline), pH 7.4 | Physiological pH for amine reaction |

| Quenching | Hydroxylamine or Tris-HCl | Stops the reaction |

Equipment

-

Microcentrifuge tubes (1.5 mL)

-

Magnetic stirrer and micro stir bars

-

Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or Dialysis Cassettes (10K MWCO)

-

Spectrophotometer (Nanodrop)

-

MALDI-TOF Mass Spectrometer (Optional but recommended)[4]

Pre-Protocol Calculations (Critical)

To ensure a high epitope density (typically 15–25 haptens per BSA molecule), you must use a molar excess of the hapten.

Standard Ratio: 30:1 to 50:1 (Hapten : BSA).

Example Calculation:

-

Target: Conjugate 2 mg of BSA.

-

BSA MW: ~66,400 g/mol .

-

Hapten MW: ~220.2 g/mol .

-

Desired Molar Excess: 50-fold.

Note: Due to the instability of EDC, weigh out ~10-fold molar excess of EDC and NHS relative to the Hapten , not the protein.

Detailed Protocol

Phase 1: Solubilization & Activation (The "Active Ester" Step)

Causality:this compound has limited aqueous solubility. We dissolve it in DMSO first to prevent precipitation upon buffer addition.

-

Prepare Hapten Stock: Dissolve 2 mg of this compound in 100 µL of anhydrous DMSO. Vortex until fully dissolved.

-

Prepare Activation Buffer: 0.1 M MES, pH 6.0.

-

Mix: Add the Hapten/DMSO solution to 400 µL of MES buffer.

-

Check: If precipitate forms, add more DMSO (up to 20% final volume is tolerated by BSA later).

-

-

Add EDC/NHS:

-

Add EDC to the hapten solution (Final concentration ~2–5 mM).

-

Add NHS (Final concentration ~5 mM).[3]

-

-

Incubate: React for 15 minutes at room temperature (RT).

-

Result: This generates the semi-stable NHS-ester of the cotinine derivative.

-

Phase 2: Conjugation (Coupling to BSA)

Causality: We shift the pH to 7.[5]4. At this pH, the lysine amines on BSA are deprotonated and highly nucleophilic, attacking the NHS-ester to form a stable amide bond.

-

Prepare BSA: Dissolve 2 mg BSA in 500 µL of PBS (pH 7.4) .

-

Warning: Do not use Tris or Glycine buffers here; they contain amines and will compete with the BSA.

-

-

Combine: Slowly add the activated Hapten-NHS solution (from Phase 1) dropwise to the BSA solution while gently stirring.

-

Incubate: React for 2 hours at RT or overnight at 4°C.

-

Quench (Optional): Add Hydroxylamine (final 10 mM) or Tris-HCl to stop the reaction. Incubate for 15 mins.

Phase 3: Purification

Causality: Unreacted hapten and EDC byproducts must be removed to prevent interference in downstream assays.

-

Method A (Fast): Use a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS. Apply sample and spin.[6][7]

-

Method B (Thorough): Dialyze against 1L of PBS at 4°C with 3 buffer changes over 24 hours.

Validation & Quality Control (Self-Validating Systems)

Do not assume conjugation worked. Verify it using one of these methods.

Method A: MALDI-TOF MS (Gold Standard)

This method provides the exact mass shift, allowing precise calculation of hapten density.

-

Mix 1 µL of conjugate with 1 µL of Sinapinic Acid matrix.

-

Analyze on MALDI-TOF in linear positive mode (20–100 kDa range).

-

Calculation:

(Note: Subtract 18 Da for the loss of water during amide bond formation).

Method B: TNBS Assay (Colorimetric)

If MS is unavailable, use Trinitrobenzenesulfonic acid (TNBS). TNBS reacts with free amines (lysines). Conjugation blocks these amines.

-

Incubate Native BSA and Cotinine-BSA (equal concentrations) with 0.01% TNBS in bicarbonate buffer.

-

Measure Absorbance at 335 nm.

-

Logic: Lower absorbance in the conjugate sample = Higher conjugation efficiency.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during coupling | Hapten is too hydrophobic or over-conjugation. | 1. Increase DMSO % in the initial step.2. Reduce Hapten:BSA molar ratio (try 20:1). |

| Low Hapten Density (<5) | EDC hydrolysis (EDC is moisture sensitive). | Use fresh EDC. Ensure MES buffer is pH 4.7–6.0 (EDC is inactive at high pH). |

| BSA Aggregation | Crosslinking of BSA to BSA. | Ensure Two-Step protocol is followed. Do not add EDC to the BSA directly. |

References

-

Matyas, G.R., et al. (2014).[8] Determination of heroin hapten densities in protein conjugates: comparison of MALDI-TOF MS, TNBS and indirect Ellman assay. Shimadzu/Walter Reed Army Institute of Research. Available at: [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference Text).

Sources

- 1. manuals.plus [manuals.plus]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Optimal Dissolution of rac-Cotinine 3-Carboxylic Acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on selecting and optimizing solvent systems for rac-Cotinine 3-Carboxylic Acid. By analyzing the compound's physicochemical properties, this guide presents a logical, tiered approach to solvent selection, from initial screening with polar aprotic solvents to the preparation of aqueous solutions via pH modification. Detailed, step-by-step protocols are provided to ensure reliable and reproducible preparation of stock solutions for a variety of downstream applications, including analytical standards, cell-based assays, and formulation development.

Introduction and Physicochemical Analysis

This compound is a derivative of cotinine, the primary metabolite of nicotine.[1][2] Its structure incorporates three key functional groups that dictate its solubility profile: a pyridinyl ring, a lactam (within the pyrrolidinone ring), and a carboxylic acid moiety.

-

Structure: C₁₁H₁₂N₂O₃

-

Molecular Weight: 220.22 g/mol [3]

-

Predicted pKa: The carboxylic acid group imparts acidic properties. While experimental data for this specific molecule is not widely published, related compounds like trans-4-Cotininecarboxylic Acid have a predicted pKa of approximately 3.94.[4] This suggests that the molecule's charge state, and therefore its aqueous solubility, will be highly dependent on pH.

The combination of a polar heterocyclic system and an ionizable carboxylic acid group makes this compound a polar molecule. Its solubility is governed by the principle of "like dissolves like," favoring polar solvents.[5] The carboxylic acid group allows for a significant increase in aqueous solubility at pH values above its pKa, where it deprotonates to form a highly polar and water-soluble carboxylate salt.[6]

Strategic Approach to Solvent System Selection

A systematic approach to solvent selection is critical to avoid compound degradation and ensure compatibility with downstream assays. The following workflow is recommended for efficiently identifying an optimal solvent system.

Caption: Effect of pH on the solubility of carboxylic acids.

Materials:

-

This compound

-

1x Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 N NaOH solution

-

Calibrated pH meter

Procedure:

-

Weigh the desired amount of this compound into a suitable container.

-

Add the target volume of PBS (e.g., for a 1 mg/mL solution, add ~950 µL of PBS for every 1 mg of compound).

-

Stir the suspension. The compound will likely not dissolve completely at this stage.

-

While stirring and monitoring with a pH meter, add 0.1 N NaOH dropwise.

-

Observe the dissolution of the solid as the pH increases. Continue adding base until all solid has dissolved.

-

Once dissolved, check the final pH. If necessary, back-titrate carefully with a dilute acid (e.g., 0.1 N HCl), but avoid letting the pH drop below 6.0 to prevent precipitation.

-

Add PBS to reach the final target volume.

-

Sterile-filter the solution through a 0.22 µm filter if it is intended for cell culture applications.

-

Use aqueous solutions fresh. It is not recommended to store aqueous solutions for more than one day. [7]

Troubleshooting and Best Practices

-

Precipitation upon Dilution: If a DMSO stock solution precipitates when diluted into an aqueous buffer, this is known as "salting out." To mitigate this, use a lower concentration stock solution, perform serial dilutions, or consider an intermediate solvent like ethanol.

-

Incomplete Dissolution: If the compound fails to dissolve even in DMSO, gentle heating (37-50°C) or sonication can be applied. However, be mindful of potential compound degradation with excessive heat.

-

Solvent-Induced Assay Interference: Always run a "vehicle control" in your experiments, containing the same final concentration of the solvent used to dissolve the compound, to account for any effects of the solvent itself. [8]* Hygroscopic Nature: Polar solvents like DMSO are often hygroscopic. Use anhydrous grade solvents and store them properly to prevent water absorption, which can affect solubility and compound stability.

References

-

Journal of Food and Drug Analysis. (n.d.). Determination of cotinine in human urine by high-performance liquid chromatography. [Link]

- Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60.

-

ACS Publications. (n.d.). Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine. [Link]

-

Medycyna Pracy. (2010). [Development of Analytical Method for Determination Nicotine Metabolites in Urine]. [Link]

- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

-

Basicmedical Key. (2016). Pharmaceutical Solvents. [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. [Link]

-

MDPI. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]

- Google Patents. (n.d.). EP1283202A1 - Method for preparing heterocyclic-carboxylic acids.

-

Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

- Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.

-

University of Calgary. (n.d.). Carboxylic Acids and Their Derivatives. [Link]

-

PubMed. (1981). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers. [Link]

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. rac-Cotinine-d3 | TRC-C725005-10MG | LGC Standards [lgcstandards.com]

- 3. rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-c… [cymitquimica.com]

- 4. rac trans-4-Cotininecarboxylic Acid | 161171-06-8 [chemicalbook.com]

- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 6. eis.hu.edu.jo [eis.hu.edu.jo]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Yields with rac-Cotinine 3-Carboxylic Acid

Welcome to the technical support guide for rac-Cotinine 3-Carboxylic Acid conjugation. This document is designed for researchers, scientists, and drug development professionals who are utilizing carbodiimide chemistry to couple this small molecule to proteins or other amine-containing biomolecules. Low conjugation yield is a common yet surmountable challenge. This guide provides a structured, in-depth approach to diagnosing and resolving the underlying issues in your experimental workflow.

Part 1: Frequently Asked Questions (The First Line of Defense)

This section addresses the most common initial questions and problems encountered during the conjugation process.

Q1: My conjugation reaction failed completely, with no detectable product. What is the most likely culprit?

A1: A complete reaction failure almost always points to a critical issue with one of the core components. The most common causes are:

-

Inactive Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive.[1][2] If they have been stored improperly or are old, they will hydrolyze and lose activity. Always use fresh or properly stored reagents, allowing them to warm to room temperature in a desiccator before opening.[1]

-

Incompatible Buffers: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in your reaction buffer will compete with the intended reaction, effectively quenching it.[1][3] Use non-interfering buffers like MES for the activation step and Phosphate-Buffered Saline (PBS) for the coupling step.[1][4]

Q2: My yield is very low, but not zero. What simple parameter should I check first?

A2: The pH of your reaction buffers is the most critical parameter influencing EDC/NHS chemistry.[1][4] The two-step reaction has conflicting pH optima:

-

Carboxyl Activation (Step 1): EDC most efficiently activates the carboxylic acid on this compound at a slightly acidic pH of 4.5-6.0 .[1][4][5][6]

-

Amine Coupling (Step 2): The resulting NHS ester reacts most efficiently with primary amines on your protein at a physiological to slightly alkaline pH of 7.2-8.5 .[1][3]

A suboptimal pH at either stage will drastically reduce yield. For one-pot reactions, a compromise pH of 6.0-7.5 is often used, but this inherently sacrifices efficiency.[4] A two-step protocol is strongly recommended for maximizing yield.

Q3: How do I dissolve the this compound? It's not very soluble in my aqueous buffer.

A3: Poor solubility of the small molecule is a frequent hurdle. Many non-sulfonated NHS-ester reagents and small molecules require an organic co-solvent.[3] It is standard practice to first dissolve the this compound in a small volume of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[3][7] Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid denaturing your protein.

Q4: Can the concentration of my protein affect the conjugation yield?

A4: Yes, significantly. The desired reaction (aminolysis) is a bimolecular reaction, whereas the primary competing reaction (hydrolysis of the NHS ester) is unimolecular with respect to the activated molecule. Therefore, at low protein concentrations, the hydrolysis reaction can dominate, leading to poor yields.[][9] If possible, concentrate your protein solution (e.g., to 2-10 mg/mL) before starting the conjugation.[9][10]

Part 2: In-Depth Troubleshooting Guide

When initial checks do not resolve the issue, a more systematic approach is required. This guide provides a logical workflow for diagnosing the problem.

Logical Troubleshooting Workflow

The following diagram outlines a systematic process for identifying the source of low conjugation yield.

Caption: The two-step reaction mechanism of EDC/NHS coupling.

As the table below shows, the stability of the crucial NHS-ester intermediate is highly pH-dependent.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Implication |

| 7.0 | 4 | 4-5 hours | Reaction is slow, but the active ester is relatively stable. [3][11] |

| 8.0 | 4 | ~1 hour | Faster amine reaction, but stability of the ester decreases. [9] |

| 8.6 | 4 | 10 minutes | Very rapid amine reaction, but extremely rapid hydrolysis. [3][11]The coupling step must be performed quickly. |

| 9.0 | Room Temp | Minutes | Very high risk of hydrolysis outcompeting the desired reaction. [9][12] |

| Sources:[3][9][11][12] |

Recommendation: For low-yield reactions, switch to a two-step protocol . First, activate the this compound with EDC/NHS in MES buffer at pH 5.5 for 15-30 minutes. Then, raise the pH to 7.2-7.5 by adding the activated small molecule to the protein solution in PBS, and allow the coupling to proceed. [4]This ensures both steps occur under their optimal pH conditions.

Issue 3: Protein and Small Molecule-Specific Problems

| Symptom | Potential Cause | Recommended Action & Explanation |

| Protein precipitates during the reaction. | pH near isoelectric point (pI) or aggregation induced by hydrophobic small molecule. | Action: Ensure the reaction pH is at least 1-1.5 units away from your protein's pI. [4]If the small molecule is very hydrophobic, try reducing the molar excess, lowering the protein concentration, or including stabilizing excipients in the buffer. [13] |

| Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL) is low despite optimized conditions. | Steric hindrance or inaccessible amine groups. | Action: Some primary amines (lysine residues) may be buried within the protein's folded structure and inaccessible to the NHS ester. [14]Consider denaturing and refolding the protein (if possible) or using longer, more flexible PEG linkers to attach to the cotinine molecule to overcome steric hindrance. |

| Yield is low, and mass spectrometry shows a heterogeneous product. | Lack of site-specificity. | Action: Standard EDC/NHS chemistry targets all accessible primary amines, which can lead to a mix of products. [14]For more controlled conjugation, consider protein engineering to introduce a unique reactive site, such as a single cysteine residue for maleimide-based chemistry. [15] |

Part 3: Essential Protocols & Workflows

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps.

Materials:

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

This compound

-

Protein solution (2-10 mg/mL in Coupling Buffer)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide) - Sulfo-NHS is recommended for its increased water solubility. [3]* Anhydrous DMSO

-

Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

Step A: Activation of this compound

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

In a microfuge tube, combine the following:

-

X µL of this compound stock (for a 20-fold molar excess over the protein)

-

Y µL of Activation Buffer to bring the volume to ~100 µL.

-

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

-

Add EDC to the cotinine solution (e.g., 10-fold molar excess over the carboxyl groups of cotinine).

-

Immediately add Sulfo-NHS to the solution (e.g., 25-fold molar excess over the carboxyl groups of cotinine). [4]6. Incubate for 15-30 minutes at room temperature, protected from light.

Step B: Conjugation to Protein

-

Immediately add the entire activation reaction mixture from Step A to your protein solution.

-

Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C with gentle mixing. [1][4] Step C: Quenching and Purification

-

To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. [1]Incubate for 15 minutes.

-

Remove unreacted small molecules and byproducts by purifying the conjugate using a desalting column equilibrated with your desired storage buffer (e.g., PBS). [16]

Part 4: Characterization of the Final Conjugate

Confirming a successful conjugation and quantifying the yield is a critical final step.

Q5: How do I confirm that the conjugation was successful and determine the degree of labeling?

A5: Several analytical techniques can be used to characterize your final product. Mass spectrometry is the gold standard for this purpose. [17][18]* Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can determine the precise molecular weight of the intact conjugate. [18]The mass shift compared to the unconjugated protein allows for the calculation of the average number of cotinine molecules attached, often referred to as the Drug-to-Antibody Ratio (DAR) in ADC development. [17][19]* Size-Exclusion Chromatography (SEC): SEC can be used to separate the final conjugate from unreacted protein and small molecules, providing an indication of purity and detecting any aggregation. [13][20]When coupled with multiple detectors (e.g., MALS, UV, RI), it can also provide information on molecular weight and conjugate distribution. [21]* UV-Vis Spectroscopy: If the small molecule has a unique absorbance peak, you can use UV-Vis spectroscopy to estimate the degree of labeling, provided you know the extinction coefficients for both the protein and the small molecule.

References

-

kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Available at: [Link]

-

Gunda, P. et al. (2018). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. ResearchGate. Available at: [Link]

-

Ashton, D. S., et al. (1995). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry. Available at: [Link]

-

Creative Biolabs. Custom Protein-Small Molecule Conjugation Service. Available at: [Link]

-

Hyun, H., et al. (2011). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). PMC. Available at: [Link]

-

Schuster, R. J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available at: [Link]

-

ResearchGate. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?. Available at: [Link]

-

LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Available at: [Link]

-

AbOliGo. Bioconjugation Optimization & Troubleshooting. Available at: [Link]

-

Springer Nature Experiments. Small-Molecule-Protein Conjugation Procedures. Available at: [Link]

-

Jiang, N., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors. Available at: [Link]

-

CellMosaic. Protein-Small Molecule Drug Conjugate. Available at: [Link]

-

Smyth, M. R., & O'Kennedy, R. (1994). Small-molecule-protein conjugation procedures. PubMed. Available at: [Link]

-

Creative Biolabs. (2024, November 7). Troubleshooting Guides. Available at: [Link]

-

Bio-Rad. Instruction Manual. Available at: [Link]

-

Bio-Synthesis, Inc. Small Molecule Drug Conjugation. Available at: [Link]

-

Lewis, S. M., et al. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. PMC. Available at: [Link]

-

Semantic Scholar. Small-molecule-protein conjugation procedures. Available at: [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

-

ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Available at: [Link]

-

ResearchGate. (2020). EDC-NHS coupling not working?. Available at: [Link]

-

ResearchGate. (2016). Chemical structure of cotinine. Available at: [Link]

-

Douglas, J. J., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Organic Letters. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]

- 15. Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small Molecule Drug Conjugation - Bio-Synthesis, Inc. [biosyn.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. enovatia.com [enovatia.com]

- 20. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]

- 21. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing non-specific binding in ELISAs using cotinine derivatives

This guide is structured as a dynamic Technical Support Center designed for researchers transitioning from traditional Biotin-Streptavidin systems to Cotinine-based detection. It addresses the specific mechanical advantages of cotinine derivatives in reducing non-specific binding (NSB) and minimizing matrix interference.

Topic: Minimizing Non-Specific Binding & Matrix Interference Lead Scientist: Dr. A. Vance, Senior Application Specialist

System Overview: Why Cotinine?

The Core Problem: Traditional ELISA amplification relies on the Biotin-Streptavidin interaction.[1] While powerful, this system suffers from two major sources of background noise:

-

Endogenous Interference: Patients taking high-dose biotin supplements (up to 300 mg/day) exhibit massive interference, causing false negatives in sandwich assays (by blocking streptavidin binding sites).

-

Protein-Based NSB: Streptavidin is a large tetrameric protein (52.8 kDa) that can non-specifically adsorb to blocking proteins or sticky matrix components.

The Cotinine Solution: Cotinine (a metabolite of nicotine) acts as a hapten .[2] It is a small molecule (~176 Da) that is chemically conjugated to your detection antibody.[3] A secondary anti-cotinine antibody is used for signal generation.[4]

-

Zero Endogenous Binding: Unlike biotin, cotinine is not a vitamin found in normal metabolism.

-

Reduced Steric Hindrance: Its low molecular weight prevents the aggregation often seen with heavy biotinylation or HRP conjugation.

-

Wash-Proof Specificity: In sandwich formats, endogenous cotinine from smokers is washed away before the detection system is added, eliminating the "smoker interference" risk.

Mechanism Comparison

The following diagram illustrates why the Cotinine system yields lower background than Streptavidin.

Caption: Comparison of interference pathways. Note that endogenous cotinine is removed during wash steps in sandwich ELISAs, whereas endogenous biotin competes for Streptavidin binding sites.

Experimental Protocol: Cotinine Conjugation & Assay

To minimize NSB, the quality of the cotinine conjugation is critical. Over-labeling creates hydrophobic pockets that stick to plastic.

Phase A: NHS-Cotinine Conjugation

Reagents:

-

Detection Antibody (1 mg/mL in PBS, pH 7.4, Azide-free).

-

Cotinine-PEG-NHS Ester (Recommended over standard Cotinine-NHS to increase solubility and reduce NSB).

Workflow:

-

Preparation: Dissolve Cotinine-PEG-NHS in DMSO to 10 mM.

-

Reaction: Add the NHS ester to the antibody at a 20:1 Molar Ratio (Cotinine:Ab).

-

Expert Tip: Do not exceed 30:1. High hapten density causes antibody aggregation, leading to high background.

-

-

Incubation: Incubate for 2 hours at Room Temperature (RT) in the dark.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.

-

Purification (Crucial): Desalt using a Zeba Spin Column (40K MWCO) or dialyze against PBS to remove free cotinine. Free cotinine will compete for the secondary antibody and kill your signal.

Phase B: The "Clean" Sandwich ELISA

-

Coat: Capture Ab (1-5 µg/mL) overnight.

-

Block: 3% BSA or Casein in PBS-T.

-

Sample Incubation: Add sample. Incubate 1-2 hrs.

-

WASH (3x): This step removes any endogenous cotinine from smokers.

-

Detection: Add Cotinine-labeled Detection Ab (0.1 - 0.5 µg/mL). Incubate 1 hr.

-

WASH (3x).

-

Amplification: Add Anti-Cotinine Antibody-HRP (e.g., Rabbit Monoclonal). Incubate 30-45 mins.

-

Read: TMB Substrate -> Stop Solution -> OD 450nm.

Troubleshooting Guide (FAQ Format)

Category: High Background (NSB)

Q: My blank wells have high OD (>0.2). Is the anti-cotinine antibody sticky? A: It is rarely the antibody itself. The issue is likely Hydrophobic Over-labeling .

-

Diagnosis: If you used a standard Cotinine-NHS (no PEG spacer) or a high molar ratio (>30:1), your detection antibody has become hydrophobic and is sticking to the plate blocking agent.

-

Fix:

-

Switch to a Cotinine-PEG4-NHS linker. The PEG chain increases water solubility.

-

Titrate the Anti-Cotinine-HRP. High-affinity monoclonals can often be used at 1:10,000 or 1:20,000 dilution.

-

Q: I see background in serum samples but not in buffer. Is this "Smoker Interference"? A: No. In a sandwich format, smoker interference results in low signal (false negative), not high background. High background in serum usually indicates Heterophilic Antibody Interference (HAMA).

-

Test: Add a HAMA blocker (commercial reagent) to your sample diluent.

-

Reasoning: The anti-cotinine antibody is usually a Rabbit or Mouse IgG. Human anti-mouse antibodies (HAMA) in the patient serum can bridge your capture and detection antibodies.

Category: Low Signal / Sensitivity

Q: My standard curve is flat. Did the conjugation fail? A: Cotinine is a hapten; it cannot be detected if it is buried in the antibody structure.

-

The "Linker" Factor: If the cotinine is attached directly to a lysine deep in the antibody fold, the anti-cotinine antibody cannot bind it due to Steric Hindrance .

-

Fix: Use a linker with a long spacer arm (LC-Cotinine or PEG-Cotinine). This projects the hapten away from the antibody surface, making it accessible.

Q: I am testing urine samples and getting zero signal. Why? A: Urine from smokers contains massive amounts of cotinine (>500 ng/mL).

-

The Trap: If you pre-mix your Detection Ab with the Urine sample before adding it to the plate, the free cotinine in the urine will saturate the Detection Ab.

-

Protocol Adjustment: Ensure you use a Stepwise Protocol (Sample -> Wash -> Detection Ab). Do not use a homogeneous (one-step) incubation.[5]

Category: Reproducibility

Q: Why is my signal decreasing over time with the same conjugate batch? A: Endogenous esterases or instability? Unlikely. The issue is usually Free Hapten Leaching .

-

Mechanism: If the initial purification wasn't thorough, non-covalently bound cotinine esters slowly leach out of the antibody hydrophobic pockets. These free molecules compete for the Anti-Cotinine-HRP.

-

Fix: Perform a second dialysis step or use a high-performance desalting column.

Data Summary: Biotin vs. Cotinine[9]

| Feature | Biotin-Streptavidin | Cotinine-Anti-Cotinine |

| Molecule Type | Vitamin (Endogenous) | Xenobiotic Hapten (Exogenous) |

| Sample Interference | High (Supplements/Diet) | None (If washed; Smoker status irrelevant in stepwise assay) |

| NSB Potential | High (Sticky protein interaction) | Low (Antibody-Antigen interaction) |

| Amplification | 4 binding sites per Streptavidin | 2 binding sites per IgG (can be increased with Poly-HRP) |

| Linker Requirement | Standard LC-Biotin | PEG-Linker Recommended (Hydrophobicity management) |

References

-

Comparison of Hapten Systems: Use of cotinine as a hapten for high-sensitivity immunoassays. Source: Journal of Immunological Methods.[5] Context: Establishes cotinine as a superior alternative to biotin for avoiding dietary interference.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).

-

Biotin Interference: FDA Safety Communication (2019): The FDA Warns that Biotin May Interfere with Lab Tests. Source:[1][8][9][10] Context: Official regulatory grounding for the necessity of switching away from biotin in clinical assays.

-

Cotinine Antibody Characterization: Production and characterization of monoclonal antibodies to cotinine. Source: Context: Validates the specificity of anti-cotinine antibodies and their lack of cross-reactivity with nicotine.

Sources

- 1. preprints.org [preprints.org]

- 2. Idiotype-anti-idiotype hapten immunoassays: assay for cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetechindia.com [lifetechindia.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. broadpharm.com [broadpharm.com]

- 8. cdn2.podiatry.com [cdn2.podiatry.com]

- 9. mdpi.com [mdpi.com]

- 10. Biotin interference in routine clinical immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Nuances of Cotinine Carboxylic Acid Derivatives

A-Level: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the pH sensitivity of cotinine carboxylic acid derivatives. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflows. The inherent physicochemical properties of these molecules, particularly the presence of the carboxylic acid moiety, introduce a layer of complexity that demands careful consideration of pH at every stage, from sample preparation to analysis. This document will serve as your comprehensive resource for understanding and mitigating these challenges.

Part 1: The Root of the Issue: Understanding pH-Dependent Behavior

Cotinine carboxylic acid derivatives are, by their very nature, ionizable molecules. The carboxylic acid group (-COOH) can exist in either a protonated (neutral) or deprotonated (anionic) state, depending on the pH of the surrounding environment. This equilibrium is fundamental to many of the challenges observed in the laboratory.

The ionization state of a cotinine carboxylic acid derivative directly influences several key properties:

-

Solubility: The ionized form is generally more soluble in aqueous solutions than the neutral form.[1] This pH-dependent solubility can lead to issues with sample precipitation or inconsistent concentrations if not properly controlled.

-

Stability: The reactivity of the molecule, and thus its susceptibility to degradation, can be influenced by pH. For instance, hydrolysis of other functional groups on the molecule may be catalyzed by acidic or basic conditions.[2]

-

Chromatographic Retention: In reversed-phase high-performance liquid chromatography (RP-HPLC), the ionized form is more polar and will elute earlier than the neutral, more hydrophobic form. Fluctuations in mobile phase pH can therefore lead to significant shifts in retention time.

-

Extraction Efficiency: During liquid-liquid or solid-phase extraction, the partitioning of the analyte between the aqueous and organic phases is highly dependent on its ionization state. To efficiently extract an acidic compound into an organic solvent, the pH of the aqueous phase should be lowered to suppress ionization.[3]

The Henderson-Hasselbalch equation provides the mathematical framework for understanding the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized ([A⁻]) to the unionized ([HA]) forms of the molecule:

pH = pKa + log([A⁻]/[HA])

When the pH is equal to the pKa, the concentrations of the ionized and unionized forms are equal. A shift of one pH unit from the pKa will result in a 90:10 ratio of the two forms, and a shift of two pH units will result in a 99:1 ratio. Therefore, controlling the pH at least two units away from the pKa is crucial for ensuring the molecule exists predominantly in a single form, which is essential for reproducible results.[4]

Part 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses common problems encountered during the analysis of cotinine carboxylic acid derivatives in a direct, question-and-answer format.

Sample Preparation & Handling

Question 1: My sample is precipitating out of solution. What's happening and how can I fix it?

Answer: Precipitation is a classic sign of pH-dependent solubility issues. Your cotinine carboxylic acid derivative is likely in its less soluble, protonated form.

-

Immediate Action: Check the pH of your sample solution. If it is acidic, carefully adjust the pH upwards with a suitable base (e.g., dilute sodium hydroxide or ammonium hydroxide) until the precipitate redissolves. The goal is to shift the equilibrium towards the more soluble, deprotonated form.

-

Long-Term Solution: Prepare your stock and working solutions in a buffered solvent system. A buffer will resist changes in pH, ensuring your analyte remains in a consistent ionization state and, therefore, soluble. For a carboxylic acid, a phosphate or acetate buffer with a pH above the compound's pKa is a good starting point.

Question 2: I'm seeing low and inconsistent recovery during my liquid-liquid extraction (LLE). Why?

Answer: Low LLE recovery for an acidic analyte is often due to the pH of the aqueous phase being too high. In a basic or neutral environment, your cotinine carboxylic acid derivative will be ionized and preferentially partition into the aqueous phase rather than the organic extraction solvent.

-

Protocol Adjustment: Before extraction, acidify your aqueous sample to a pH at least 2 units below the pKa of your cotinine carboxylic acid derivative. This will ensure the compound is predominantly in its neutral, more hydrophobic form, which will readily partition into the organic solvent.[3]

-

Solvent Selection: Ensure your organic extraction solvent has appropriate polarity to effectively solvate the neutral form of your analyte. Ethyl acetate or a mixture of dichloromethane and isopropanol are often good choices.

Chromatographic Analysis (HPLC/LC-MS)

Question 3: My peak shape is terrible! I'm seeing significant tailing.

Answer: Peak tailing for acidic compounds in RP-HPLC is a common problem and can stem from several sources:

-

Secondary Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can be deprotonated at moderate pH values, creating negatively charged sites that can interact ionically with any remaining ionized analyte. This secondary retention mechanism leads to tailing.[5]

-

Solution: Lower the mobile phase pH to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid. This will suppress the ionization of both the silanol groups and your carboxylic acid analyte, minimizing these unwanted interactions.[5]

-

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

-

Solution: Dilute your sample and reinject.

-

-

Mismatched Injection Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, it can cause poor peak shape.

-

Solution: Whenever possible, dissolve your sample in the initial mobile phase.

-

Question 4: My retention times are drifting from run to run.

Answer: Retention time drift for an ionizable compound is almost always a pH issue.

-

Mobile Phase Buffering: Unbuffered or poorly buffered mobile phases are susceptible to pH changes, which will alter the ionization state of your analyte and, consequently, its retention time. A change of just 0.1 pH unit can cause a significant shift.[2]

-

Solution: Ensure your mobile phase is adequately buffered. For acidic compounds, a phosphate buffer at low pH (e.g., pH 2.5-3.5) is a robust choice for HPLC-UV. For LC-MS, volatile buffers like ammonium formate or ammonium acetate, with the pH adjusted with formic or acetic acid, are necessary. The buffer concentration should typically be in the 10-25 mM range.[6]

-

-

Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can lead to retention time instability.

-

Solution: Increase the column equilibration time to ensure the stationary phase is fully conditioned to the initial mobile phase conditions before the next injection.[5]

-

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the pKa of cotinine carboxylic acid derivatives?

Q2: How can I prevent the degradation of my cotinine carboxylic acid derivative in solution?

The stability of your compound will be pH-dependent. While the pyrrolidinone ring is generally stable, extreme pH conditions (highly acidic or basic) and elevated temperatures can promote hydrolysis.[7]

-

Recommendation: Perform a preliminary stability study by incubating your compound in solutions of different pH (e.g., pH 3, 7, and 9) at your intended experimental temperature. Analyze the samples at various time points to assess for degradation. For long-term storage, it is generally advisable to store solutions frozen (-20°C or -80°C) and buffered at a pH where the compound exhibits maximum stability, which is often in the slightly acidic to neutral range for carboxylic acids.

Q3: What are the ideal starting conditions for developing an HPLC method for a cotinine carboxylic acid derivative?

-

Column: A C18 column is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in water (pH ~2.7) or a 20 mM phosphate buffer (pH adjusted to 2.5-3.0 with phosphoric acid) for HPLC-UV. For LC-MS, use 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A good starting point is a linear gradient from 5% to 95% B over 15-20 minutes.

-

Detection: UV detection at approximately 260 nm, or mass spectrometry in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Q4: How should I prepare samples from biological matrices (e.g., plasma, urine)?

-

Protein Precipitation (PPT): For a quick "dilute and shoot" approach, especially for LC-MS/MS, PPT with a cold organic solvent like acetonitrile is often sufficient.

-

Liquid-Liquid Extraction (LLE): As discussed in the troubleshooting guide, acidify the sample to a pH below the pKa of your analyte before extracting with an appropriate organic solvent. This provides a cleaner sample than PPT.

-

Solid-Phase Extraction (SPE): A mixed-mode or weak anion exchange SPE sorbent can be very effective for selectively retaining and eluting carboxylic acids.

Part 4: Experimental Protocols & Data

Protocol 1: Basic pH Stability Assessment

-

Prepare 10 mM buffer solutions at pH 3 (citrate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).

-

Prepare a stock solution of your cotinine carboxylic acid derivative in a suitable organic solvent (e.g., methanol).

-

Spike the stock solution into each buffer to a final concentration of 10 µg/mL.

-

Divide each solution into two sets. Store one set at room temperature and the other at 40°C.

-

At time points 0, 2, 4, 8, and 24 hours, take an aliquot from each sample.

-

Analyze the aliquots by a suitable HPLC method to determine the remaining percentage of the parent compound.

-

Plot the percentage of the parent compound remaining versus time for each pH and temperature condition.

Protocol 2: HPLC Method for Peak Shape Optimization

-

Prepare a sample of your cotinine carboxylic acid derivative at 10 µg/mL in 50:50 water:acetonitrile.

-

Set up an HPLC system with a C18 column.

-

Run 1 (Initial Condition): Mobile Phase A: Water; Mobile Phase B: Acetonitrile. Run a gradient of 5-95% B over 15 minutes.

-

Run 2 (Acidified Mobile Phase): Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Run the same gradient.

-

Run 3 (Buffered Mobile Phase): Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0; Mobile Phase B: Acetonitrile. Run the same gradient.

-

Compare the peak shape (asymmetry) and retention time from the three runs to assess the impact of mobile phase pH control.

Data Summary Table

| Parameter | Typical Range/Value | Rationale |

| Estimated pKa (Carboxylic Acid) | 3.5 - 5.0 | Based on similar chemical structures. Experimental determination is recommended. |

| Recommended Mobile Phase pH (RP-HPLC) | 2.5 - 3.5 | Suppresses ionization of both the analyte and residual silanols, improving peak shape and retention reproducibility.[5] |

| Recommended Extraction pH (Aqueous) | < pKa - 2 | Maximizes the concentration of the neutral, more hydrophobic form for efficient extraction into an organic solvent.[3] |

| Recommended Buffer Concentration | 10 - 25 mM | Provides sufficient buffering capacity without causing issues with precipitation or MS suppression.[6] |

Part 5: Visualizations

Diagram 1: Ionization Equilibrium of Cotinine Carboxylic Acid

Caption: Effect of pH on the ionization state of a cotinine carboxylic acid derivative.

Diagram 2: Troubleshooting Workflow for HPLC Peak Tailing

Caption: A logical workflow for troubleshooting peak tailing issues.

References

-

Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 38(4), 899-916. [Link]

- Boll, W. (1942). U.S. Patent No. 2,295,600. Washington, DC: U.S.

-

Lakhani, P. M. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. [Link]

-

Ascendia Pharma. (2021, August 11). Top Considerations When Developing Formulations for Injectable Solutions. Ascendia Pharma. [Link]

-

YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

-